N-Decyltropine bromide
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Overview
Description
N-Decyltropine bromide is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of N-Decyltropine bromide involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound. This can be achieved through the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Industrial production methods often involve the use of achiral tropinone derivatives, which undergo desymmetrization processes to form the desired compound .
Chemical Reactions Analysis
N-Decyltropine bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other complex molecules In biology, it is studied for its potential effects on biological systems, including its interactions with various receptors and enzymesIn industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of N-Decyltropine bromide involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can lead to various biological effects, depending on the specific pathways involved. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to N-Decyltropine bromide include other tropane alkaloids, such as tropine and atropine. These compounds share a similar core structure but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific decyl and methyl substituents, which can influence its biological activity and chemical properties .
Properties
CAS No. |
189826-80-0 |
---|---|
Molecular Formula |
C18H36BrNO |
Molecular Weight |
362.4 |
IUPAC Name |
8-decyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |
InChI |
InChI=1S/C18H36NO.BrH/c1-3-4-5-6-7-8-9-10-13-19(2)16-11-12-17(19)15-18(20)14-16;/h16-18,20H,3-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HCKFYISFLJFVBF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-] |
Canonical SMILES |
CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-] |
Origin of Product |
United States |
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